1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene
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Overview
Description
1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F3I2O It is characterized by the presence of two iodine atoms, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene typically involves the iodination of 2-methoxy-5-(trifluoromethyl)benzeneIndustrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can also be performed to modify the trifluoromethyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Scientific Research Applications
1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of pharmaceuticals and bioactive molecules.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism by which 1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the iodine atoms and trifluoromethyl group influence the reactivity and selectivity of the compound. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
1,3-Diiodo-2-methoxy-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
2-Fluoro-1,3-diiodo-5-methoxybenzene: Similar in structure but with a fluorine atom instead of a trifluoromethyl group.
1,3-Dimethoxy-5-(trifluoromethyl)benzene: Lacks the iodine atoms, affecting its reactivity and applications.
2-Methoxy-5-(trifluoromethyl)aniline: Contains an amino group instead of iodine atoms, leading to different chemical and biological properties .
Properties
IUPAC Name |
1,3-diiodo-2-methoxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3I2O/c1-14-7-5(12)2-4(3-6(7)13)8(9,10)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMZQHBOGXDLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1I)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3I2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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